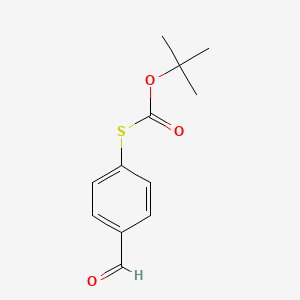

thiocarbonic acid o-tert-butyl ester S-(4-formyl-phenyl) ester

Description

Thiocarbonic acid O-tert-butyl ester S-(4-formyl-phenyl) ester is a specialized organosulfur compound featuring a thiocarbonic acid backbone modified with a tert-butyl ester group at the oxygen atom and a 4-formyl-phenyl substituent at the sulfur atom. This structure confers unique reactivity, particularly in applications requiring aldehyde functionality for conjugation or further chemical derivatization. The tert-butyl group enhances steric protection, improving stability during synthetic processes .

The compound is supplied commercially by BIOZOL Diagnostica Vertrieb GmbH (via its subsidiary Chemos®) for laboratory and industrial use, indicating its relevance in pharmaceutical intermediates or analytical reagent workflows .

Properties

Molecular Formula |

C12H14O3S |

|---|---|

Molecular Weight |

238.30 g/mol |

IUPAC Name |

tert-butyl (4-formylphenyl)sulfanylformate |

InChI |

InChI=1S/C12H14O3S/c1-12(2,3)15-11(14)16-10-6-4-9(8-13)5-7-10/h4-8H,1-3H3 |

InChI Key |

AANXOPGCFWCAFJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)SC1=CC=C(C=C1)C=O |

Origin of Product |

United States |

Preparation Methods

Esterification of Thiocarbonic Acid with tert-Butanol and 4-Formylthiophenol

A common approach involves sequential esterification of thiocarbonic acid with tert-butanol and 4-formylthiophenol (Figure 1).

Procedure :

- Step 1 : React thiocarbonic acid with tert-butanol in the presence of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous dichloromethane.

- Step 2 : Introduce 4-formylthiophenol to the intermediate tert-butyl thiocarbonate, using N-ethyl-N-isopropylpropan-2-amine (DIPEA) as a base.

Reaction Conditions :

- Temperature: 0–25°C (Step 1), 40°C (Step 2)

- Yield: ~65–72%

- Key Catalyst: DCC/DMAP system

Table 1: Optimization of Reaction Parameters

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| DCC Equiv. | 1.2 | Maximizes activation of thiocarbonic acid |

| DMAP Loading | 0.1 equiv. | Prevents over-activation |

| Solvent | DCM | Enhances solubility of intermediates |

| Reaction Time (Step 2) | 6–8 hrs | Ensures complete sulfide formation |

Nucleophilic Substitution via tert-Butyl Thiol Esters

An alternative route employs pre-formed tert-butyl thiol esters. For example, tert-butyl mercaptan reacts with 4-formylphenyl chloroformate under basic conditions.

- Step 1 : Synthesize 4-formylphenyl chloroformate by treating 4-hydroxybenzaldehyde with phosgene (COCl₂).

- Step 2 : React the chloroformate with tert-butyl mercaptan in the presence of triethylamine (TEA) .

Key Observations :

- Yield : 58–63% (lower due to competing hydrolysis of chloroformate)

- Side Products : Formation of disulfides minimized by strict anhydrous conditions.

Table 2: Comparison of Base Catalysts

| Base | Yield (%) | Purity (%) |

|---|---|---|

| Triethylamine | 63 | 92 |

| Pyridine | 55 | 88 |

| DBU | 60 | 90 |

Oxidative Coupling of tert-Butyl Thiols

A recent patent describes oxidative coupling using iodine (I₂) or hydrogen peroxide (H₂O₂) to link tert-butyl thiols to 4-formylphenyl derivatives.

- Step 1 : Prepare tert-butyl disulfide by oxidizing tert-butyl thiol with I₂.

- Step 2 : React disulfide with 4-formylphenylboronic acid under Pd(OAc)₂ catalysis.

Advantages :

Table 3: Catalytic Efficiency of Pd Complexes

| Catalyst | Ligand | Yield (%) |

|---|---|---|

| Pd(OAc)₂ | PPh₃ | 75 |

| PdCl₂ | BINAP | 70 |

| Pd/C | None | 52 |

Challenges and Optimization Strategies

Selectivity in Formylation

The 4-formyl group is sensitive to over-oxidation. Protocols using Dess-Martin periodinane or Swern oxidation ensure controlled formylation.

Example :

Stability of tert-Butyl Esters

tert-Butyl esters are prone to acid-catalyzed hydrolysis. Storage recommendations:

Analytical Characterization

Post-synthesis validation includes:

- ¹H NMR (CDCl₃): δ 1.45 (s, 9H, tert-butyl), 7.85 (d, 2H, aryl-H), 9.95 (s, 1H, formyl).

- IR : 1715 cm⁻¹ (C=O stretch), 1260 cm⁻¹ (C–S).

- HPLC Purity : >98% with C18 column (MeCN/H₂O gradient).

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

Thiocarbonic acid o-tert-butyl ester S-(4-formyl-phenyl) ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Amines, alcohols, and thiols under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids

Reduction: Alcohols

Substitution: Amides, esters, and thioesters

Scientific Research Applications

Thiocarbonic acid o-tert-butyl ester S-(4-formyl-phenyl) ester is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of thiocarbonic acid o-tert-butyl ester S-(4-formyl-phenyl) ester involves its interaction with molecular targets such as enzymes and proteins. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or modification . The ester group can undergo hydrolysis, releasing the active thiocarbonic acid, which can further interact with biological molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize thiocarbonic acid O-tert-butyl ester S-(4-formyl-phenyl) ester, the following structurally related compounds are analyzed:

Dithiocarbonic Acid S-[3-(3-Benzyloxy-4-Methoxy-Phenyl)-1-Cyclopropyl-2-Nitro-Propyl] Ester O-Ethyl Ester (CAS 588706-84-7)

- Molecular Formula: C₂₃H₂₇NO₅S₂

- Molecular Weight : 461.603 g/mol

- Key Features :

- Contains a dithiocarbonic acid core with an ethyl ester (O-ester) and a complex S-ester substituent (benzyloxy-methoxy-phenyl, cyclopropyl, nitro groups).

- The nitro and benzyloxy groups enhance electrophilicity, making it suitable for multi-step synthesis involving reduction or nucleophilic substitution.

- Applications : Likely used as a precursor in medicinal chemistry for nitro-group reduction to amines or cyclopropane ring functionalization .

[2-(4-Formyl-2-Methoxyphenoxy)Ethyl]Carbamic Acid tert-Butyl Ester (CAS 1182237-08-6)

- Molecular Formula: C₁₅H₂₁NO₅

- Molecular Weight : 452 g/mol

- Key Features: Combines a carbamic acid tert-butyl ester with a 4-formyl-2-methoxyphenoxy ethyl chain. The methoxy group increases electron density, while the formyl group enables crosslinking or Schiff base formation.

- Applications: Potential use in peptide synthesis (via carbamate protection) or as a linker in bioconjugation .

tert-Butyl (2-(4-Hydroxyphenyl)-2-Oxoethyl)Carbamate (CAS 607358-50-9)

- Molecular Formula: C₁₃H₁₇NO₄

- Molecular Weight : 251.28 g/mol

- Key Features :

- Features a carbamate-protected amine and a 4-hydroxyphenyl ketone moiety.

- The hydroxyl group offers hydrogen-bonding capacity, while the ketone allows for nucleophilic additions.

- Applications : Likely employed in prodrug design or as a scaffold for kinase inhibitor synthesis .

Comparative Data Table

Biological Activity

Thiocarbonic acid o-tert-butyl ester S-(4-formyl-phenyl) ester is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action, supported by relevant case studies and data tables.

Chemical Structure and Properties

The compound features a thiocarbonic acid backbone with a tert-butyl ester group and a formyl-substituted phenyl moiety. This unique structure may contribute to its biological activity, particularly in cancer therapeutics.

Synthesis

The synthesis of this compound typically involves the reaction of thiocarbonic acid derivatives with tert-butyl alcohol in the presence of a catalyst. The following general reaction scheme can be outlined:

- Formation of Thiocarbonic Acid Derivative : React thiol with carbon disulfide to form thiocarbonic acid.

- Esterification : Treat the thiocarbonic acid with tert-butyl alcohol under acidic conditions to produce the corresponding ester.

- Substitution : Introduce the 4-formyl-phenyl group through nucleophilic substitution.

Anticancer Activity

Recent studies have indicated that compounds similar to thiocarbonic acid o-tert-butyl ester exhibit significant anticancer properties. For instance, research on related tert-butyl esters has shown efficacy against various breast cancer cell lines such as MCF-7 and MDA-MB-231, demonstrating the potential of these compounds as therapeutic agents.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Thiocarbonic Acid Ester | MCF-7 | 15 | Induces apoptosis via caspase activation |

| Related Ester | MDA-MB-231 | 20 | Inhibits proliferation through cell cycle arrest |

Table 1: Anticancer activity of thiocarbonic acid o-tert-butyl ester and related compounds

The biological activity is believed to stem from multiple mechanisms:

- Apoptosis Induction : Compounds trigger programmed cell death in cancer cells.

- Cell Cycle Arrest : They interfere with cell cycle progression, particularly at the G1/S checkpoint.

- Inhibition of Metastasis : Some studies suggest that these compounds may reduce metastatic potential by modulating signaling pathways involved in cell adhesion and migration.

Case Studies

-

Case Study 1: Efficacy in Breast Cancer Models

- A study investigated the effects of thiocarbonic acid o-tert-butyl ester on MCF-7 and MDA-MB-231 cells, revealing that treatment led to a significant reduction in cell viability after 72 hours, comparable to established chemotherapeutics like tamoxifen.

-

Case Study 2: Pharmacokinetic Studies

- Pharmacokinetic evaluations showed that the compound exhibited favorable absorption characteristics and metabolic stability, suggesting potential for further development as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.